molecular formula C14H15BrMgO B13413901 magnesium;2-butoxy-1H-naphthalen-1-ide;bromide

magnesium;2-butoxy-1H-naphthalen-1-ide;bromide

Katalognummer: B13413901
Molekulargewicht: 303.48 g/mol
InChI-Schlüssel: BIVOSKAFHRNPKS-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnesium;2-butoxy-1H-naphthalen-1-ide;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromide ion and a 2-butoxy-1H-naphthalen-1-ide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2-butoxy-1H-naphthalen-1-ide;bromide typically involves the reaction of 2-butoxy-1H-naphthalene with magnesium in the presence of a bromide source. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

2-butoxy-1H-naphthalene+Mg+Br2This compound\text{2-butoxy-1H-naphthalene} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} 2-butoxy-1H-naphthalene+Mg+Br2​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are carefully controlled to ensure the complete conversion of the starting materials and to minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium;2-butoxy-1H-naphthalen-1-ide;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: The compound can add to carbonyl compounds to form alcohols.

    Substitution Reactions: It can react with alkyl halides to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of an anhydrous solvent.

    Substitution Reactions: Often carried out with alkyl halides in the presence of a catalyst.

    Oxidation and Reduction: Requires specific oxidizing or reducing agents depending on the desired product.

Major Products Formed

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    New Carbon-Carbon Bonds: Formed from substitution reactions with alkyl halides.

Wissenschaftliche Forschungsanwendungen

Magnesium;2-butoxy-1H-naphthalen-1-ide;bromide has several applications in scientific research:

    Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Wirkmechanismus

The mechanism of action of magnesium;2-butoxy-1H-naphthalen-1-ide;bromide involves the formation of a highly reactive carbanion intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. The magnesium atom plays a crucial role in stabilizing the carbanion and facilitating the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Magnesium;2-naphthalen-1-ide;bromide
  • Magnesium;2-methoxy-1H-naphthalen-1-ide;bromide
  • Magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide

Uniqueness

Magnesium;2-butoxy-1H-naphthalen-1-ide;bromide is unique due to the presence of the butoxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules with specific functional groups.

Eigenschaften

Molekularformel

C14H15BrMgO

Molekulargewicht

303.48 g/mol

IUPAC-Name

magnesium;2-butoxy-1H-naphthalen-1-ide;bromide

InChI

InChI=1S/C14H15O.BrH.Mg/c1-2-3-10-15-14-9-8-12-6-4-5-7-13(12)11-14;;/h4-9H,2-3,10H2,1H3;1H;/q-1;;+2/p-1

InChI-Schlüssel

BIVOSKAFHRNPKS-UHFFFAOYSA-M

Kanonische SMILES

CCCCOC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.